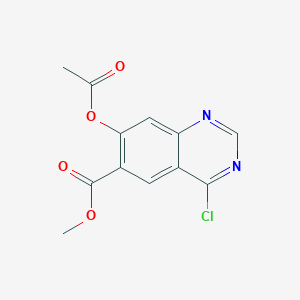
Methyl 7-acetoxy-4-chloroquinazoline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-acetoxy-4-chloroquinazoline-6-carboxylate: is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of a methyl ester group, an acetoxy group, and a chlorine atom attached to the quinazoline core. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-acetoxy-4-chloroquinazoline-6-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroquinazoline and methyl 6-carboxylate.
Acetylation: The 7-hydroxy group of the quinazoline ring is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetoxy derivative.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
化学反应分析
Types of Reactions: Methyl 7-acetoxy-4-chloroquinazoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester and acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 7-acetoxy-4-aminoquinazoline-6-carboxylate.
Hydrolysis Products: 7-hydroxy-4-chloroquinazoline-6-carboxylic acid and methanol.
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Dihydroquinazolines.
科学研究应用
Chemistry: Methyl 7-acetoxy-4-chloroquinazoline-6-carboxylate is used as a building block in the synthesis of more complex quinazoline derivatives. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the structure-activity relationships of quinazoline derivatives. It is also used in the development of enzyme inhibitors and receptor antagonists.
Medicine: The compound has potential applications in medicinal chemistry for the development of anticancer, antiviral, and anti-inflammatory agents. Quinazoline derivatives are known for their therapeutic properties, and this compound serves as a precursor for such drugs.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. It is also used in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of Methyl 7-acetoxy-4-chloroquinazoline-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites. The acetoxy and chlorine groups play a crucial role in enhancing the binding affinity and specificity of the compound.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit kinases or proteases involved in cellular signaling pathways.
Receptor Antagonism: It can act as an antagonist for receptors such as tyrosine kinases or G-protein-coupled receptors.
Pathways: The compound can modulate pathways related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Methyl 4-chloroquinazoline-7-carboxylate: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
Ethyl 4-chloroquinazoline-7-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
7-Hydroxy-4-chloroquinazoline-6-carboxylate: Lacks the acetoxy group, making it more prone to oxidation.
Uniqueness: Methyl 7-acetoxy-4-chloroquinazoline-6-carboxylate is unique due to the presence of both acetoxy and chlorine groups, which enhance its reactivity and binding affinity. The combination of these functional groups makes it a versatile intermediate in synthetic chemistry and a valuable compound in scientific research.
属性
分子式 |
C12H9ClN2O4 |
|---|---|
分子量 |
280.66 g/mol |
IUPAC 名称 |
methyl 7-acetyloxy-4-chloroquinazoline-6-carboxylate |
InChI |
InChI=1S/C12H9ClN2O4/c1-6(16)19-10-4-9-7(11(13)15-5-14-9)3-8(10)12(17)18-2/h3-5H,1-2H3 |
InChI 键 |
QYSQRIBFUXVGFY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C=C2C(=C1)N=CN=C2Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


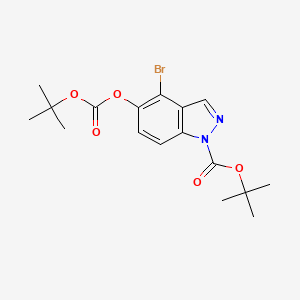
![2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)-](/img/structure/B13927724.png)
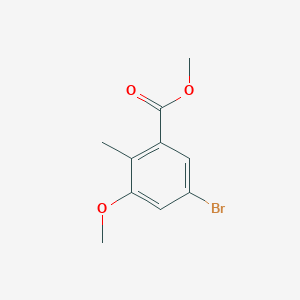

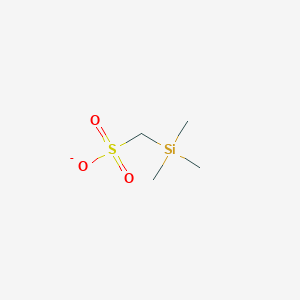
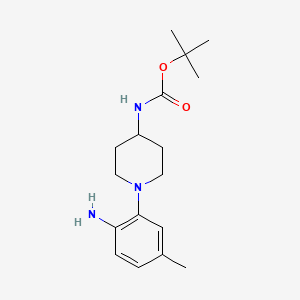



![2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13927755.png)
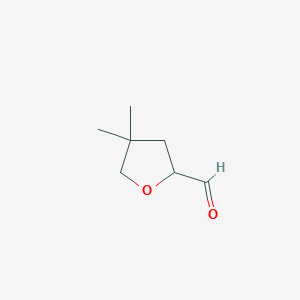
![N-[3-((4-(2-methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]-propanesulfonamide](/img/structure/B13927781.png)


